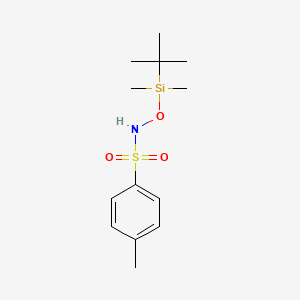

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3SSi/c1-11-7-9-12(10-8-11)18(15,16)14-17-19(5,6)13(2,3)4/h7-10,14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGSCRBSSWZLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647865 | |

| Record name | N-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028432-04-3 | |

| Record name | N-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1028432-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, properties, and synthetic applications of a versatile reagent in modern organic chemistry.

Introduction

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine, often abbreviated as TsNHOTBS, is a versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development.[1] Its unique structure, featuring a bulky tert-butyldimethylsilyl (TBS) protecting group, enhances its stability and solubility, making it a valuable tool in complex synthetic pathways.[2] This guide provides a detailed overview of its chemical properties, a step-by-step protocol for its synthesis, and its key application in the conversion of alcohols to oximes, a transformation of considerable importance in the synthesis of nitrogen-containing compounds.

Chemical and Physical Properties

This compound is a white to off-white or beige powder.[2] A comprehensive summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₃NO₃SSi | [2][3][4][5][6] |

| Molecular Weight | 301.48 g/mol | [2][3][4][5][6][7] |

| CAS Number | 1028432-04-3 | [2][3][4][5][6] |

| Melting Point | 90-96 °C | [2][3][4][5][6][8] |

| Appearance | White to off-white to beige powder | [2] |

| Purity | ≥ 97% (GC) | [2] |

| Storage Conditions | Store at 2-8°C under inert gas | [2][3][4][5][6][8] |

| Synonyms | O-(tert-Butyldimethylsilyl)-N-(toluenesulfonyl)hydroxylamine, O-TBS-N-tosylhydroxylamine, TsNHOTBS, TsNHOTBS | [2][3][6] |

Synthesis of this compound

The reagent can be readily prepared in a one-pot synthesis from hydroxylamine hydrochloride, tert-butyldimethylsilyl chloride (TBSCl), and p-toluenesulfonyl chloride (TsCl).[5]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

-

Hydroxylamine hydrochloride

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Dimethylformamide (DMF)

-

Imidazole

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

A 1-L, three-necked round-bottomed flask equipped with an internal thermometer, a dropping funnel, a calcium chloride drying tube, and a magnetic stir bar is charged with hydroxylamine hydrochloride (6.08 g, 87.5 mmol, 1.10 equiv) and tert-butyldimethylsilyl chloride (13.2 g, 87.5 mmol, 1.10 equiv) in 400 mL of DMF.

-

The mixture is stirred and cooled in an ice bath. Imidazole (13.5 g, 198 mmol, 2.50 equiv) is added in portions over 20 minutes, ensuring the internal temperature remains below 10 °C.

-

After stirring for an additional 30 minutes at 0 °C, a solution of p-toluenesulfonyl chloride (15.1 g, 79.2 mmol, 1.00 equiv) in 50 mL of DMF is added dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

-

The mixture is poured into 1 L of ice-water and extracted with dichloromethane (3 x 300 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate (2 x 200 mL) and brine (200 mL), then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a white solid.

Application in Organic Synthesis: Conversion of Alcohols to Oximes

A primary application of this compound is in the facile, two-step conversion of primary and secondary alcohols into oximes without the need for an external oxidant.[3][4][5][9] This method is particularly valuable when dealing with substrates containing oxidation-sensitive functional groups.[5] The process involves an initial Mitsunobu reaction followed by an elimination step.[5]

Reaction Workflow

Caption: Workflow for the two-step conversion of alcohols to oximes.

Experimental Protocol: Conversion of an Allylic Alcohol to an Oxime

This protocol details the conversion of (Z)-4-(benzyloxy)but-2-en-1-ol to (2Z)-4-(benzyloxy)but-2-enal oxime, as described in Organic Syntheses.[2]

Part A: Mitsunobu Reaction

Materials:

-

This compound

-

Triphenylphosphine (Ph₃P)

-

Toluene

-

Tetrahydrofuran (THF)

-

(Z)-4-(Benzyloxy)but-2-en-1-ol

-

Diethyl azodicarboxylate (DEAD) (2.2 M in toluene)

Procedure:

-

An oven-dried 1-L, three-necked round-bottomed flask is equipped with a magnetic stir bar, an internal thermometer, a dropping funnel, and a nitrogen inlet.

-

The flask is charged with this compound (16.1 g, 53.4 mmol, 1.00 equiv), triphenylphosphine (18.2 g, 69.3 mmol, 1.30 equiv), toluene (135 mL), and THF (45 mL).

-

(Z)-4-(Benzyloxy)but-2-en-1-ol (9.5 mL, 56.1 mmol, 1.05 equiv) is added, and the resulting solution is stirred in an ice bath for 10 minutes.

-

Diethyl azodicarboxylate (2.2 M in toluene, 29.1 mL, 64.1 mmol, 1.20 equiv) is added dropwise from the dropping funnel over 20 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour.

-

The solvent is removed under reduced pressure. The residue is triturated with a 1:1 mixture of ether and hexane (200 mL) and stirred for 30 minutes.

-

The precipitate (triphenylphosphine oxide) is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude intermediate, (Z)-N-(4-(benzyloxy)but-2-en-1-yl)-N-((tert-butyldimethylsilyl)oxy)-4-methylbenzenesulfonamide, which is used in the next step without further purification.

Part B: Elimination to Form the Oxime

Materials:

-

Crude intermediate from Part A

-

Acetonitrile (MeCN)

-

Cesium fluoride (CsF)

Procedure:

-

An oven-dried 500-mL, three-necked round-bottomed flask is equipped with a magnetic stir bar, an internal thermometer, and a nitrogen inlet.

-

The flask is charged with the crude intermediate (assuming 47.0 mmol, 1.00 equiv) and 130 mL of acetonitrile.

-

Cesium fluoride (9.29 g, 61.1 mmol, 1.30 equiv) is added in one portion.

-

The reaction mixture is heated to 60 °C and stirred for 2 hours.

-

The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate (200 mL) and water (100 mL). The aqueous layer is extracted with ethyl acetate (2 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford (2Z)-4-(benzyloxy)but-2-enal oxime.

Mechanism of Action

The conversion of alcohols to oximes using TsNHOTBS proceeds through a well-defined two-step mechanism.

Proposed Mechanism Diagram

Caption: Proposed reaction mechanism for oxime formation.

In the first step, a Mitsunobu reaction, triphenylphosphine and an azodicarboxylate (like DEAD) activate the alcohol, which is then displaced by the nitrogen of this compound.[10] This results in the formation of an N-alkylated intermediate. The second step involves the treatment with cesium fluoride. The fluoride ion attacks the silicon atom of the TBS group, leading to its removal.[5] This is followed by the elimination of the tosyl group as toluenesulfinate, which generates the final oxime product.[5]

Applications in Drug Development

The ability to introduce nitrogen-containing functional groups, such as oximes, under mild conditions is highly valuable in drug discovery and development. Oximes are important intermediates and can be found in a variety of biologically active molecules. This compound is also utilized to modify drug candidates to improve their stability and bioavailability.[2] Furthermore, it can facilitate the formation of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals.[2]

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][8]

Hazard and Precautionary Statements:

| GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 |

Appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a suitable respirator, should be worn when handling this compound.[3][4][6] It should be stored in a well-ventilated place and kept tightly closed.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of nitrogen-containing compounds. Its straightforward preparation and its utility in the mild conversion of alcohols to oximes make it an indispensable tool for organic chemists, particularly those in the field of pharmaceutical research and drug development. The detailed protocols and data presented in this guide are intended to facilitate its successful application in the laboratory.

References

- 1. La Plata Hall - Double Room - Virtual Tour [tours.reslife.umd.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. O-TBS-N-tosylhydroxylamine: a reagent for facile conversion of alcohols to oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes [organic-chemistry.org]

- 6. O-(叔丁基二甲基硅基)-N-甲苯磺酰基羟胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. This compound | C13H23NO3SSi | CID 24899640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 97 1028432-04-3 [sigmaaldrich.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is a versatile and highly valuable reagent in modern organic synthesis. Its unique structural features, combining the stability of a tert-butyldimethylsilyl (TBS) ether with the reactivity of a tosyl-protected hydroxylamine, make it an indispensable tool for a range of chemical transformations. This guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, with a focus on its utility in the protection of amines and the formation of nitrogen-containing heterocycles. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development settings.

Core Properties

This compound is a white to off-white crystalline solid under standard conditions.[1] Its stability is enhanced by the bulky tert-butyldimethylsilyl protecting group, which also contributes to its solubility in common organic solvents.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₃SSi |

| Molecular Weight | 301.48 g/mol [1] |

| Melting Point | 90-96 °C[1] |

| Appearance | White to off-white to beige powder[1][2] |

| Purity | ≥ 97% (GC)[2] |

| Storage Conditions | Store at room temperature, under inert gas[1][2] |

Identifiers

| Identifier | Value |

| CAS Number | 1028432-04-3[1] |

| PubChem CID | 24899640[1] |

| MDL Number | MFCD11976059[1] |

| Synonyms | O-(tert-Butyldimethylsilyl)-N-(toluenesulfonyl)hydroxylamine, O-TBS-N-tosylhydroxylamine[1][2] |

Spectral Data

As of the latest literature review, specific, publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to perform their own characterization upon synthesis or acquisition. Expected ¹H NMR signals would include resonances for the tert-butyl and dimethylsilyl protons (typically in the 0.0-1.0 ppm range), the methyl protons of the tosyl group (around 2.4 ppm), and the aromatic protons of the tosyl group (in the 7.3-7.8 ppm range).[3]

Synthesis and Handling

Synthetic Protocol

This compound can be readily synthesized in a one-pot procedure from commercially available starting materials. The following protocol is adapted from the procedure described by Fukuyama and coworkers.

Experimental Protocol: One-Pot Synthesis of this compound

-

Materials: Hydroxylamine hydrochloride, tert-butyldimethylsilyl chloride (TBSCl), p-toluenesulfonyl chloride (TsCl), triethylamine, and an appropriate solvent such as dichloromethane.

-

Procedure:

-

To a stirred solution of hydroxylamine hydrochloride in the chosen solvent, add triethylamine at 0 °C to generate free hydroxylamine in situ.

-

Slowly add a solution of tert-butyldimethylsilyl chloride to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until the silylation is complete (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and slowly add p-toluenesulfonyl chloride.

-

Allow the reaction to proceed at room temperature until completion.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

-

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

| GHS Pictogram | Signal Word | Hazard Statement |

| Corrosion | Danger | H314: Causes severe skin burns and eye damage |

Applications in Organic Synthesis

The primary application of this compound is as a versatile reagent for the formation of N-O bonds and the subsequent synthesis of various nitrogen-containing compounds.

Conversion of Alcohols to Oximes

A particularly useful application is the conversion of primary and secondary alcohols to oximes, a transformation that typically proceeds via the corresponding aldehyde or ketone. This method, developed by Fukuyama and coworkers, involves a two-step sequence: a Mitsunobu reaction followed by an elimination.

Experimental Protocol: Two-Step Conversion of Alcohols to Oximes

-

Step 1: Mitsunobu Reaction

-

To a solution of the alcohol, this compound, and triphenylphosphine in an anhydrous solvent (e.g., THF), add a dialkyl azodicarboxylate (e.g., DEAD or DIAD) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).

-

Concentrate the reaction mixture and purify the intermediate O-alkyl-N-(tosyl)hydroxylamine derivative by column chromatography.

-

-

Step 2: Elimination

-

Dissolve the purified intermediate in a suitable solvent (e.g., acetonitrile).

-

Add a fluoride source, such as cesium fluoride (CsF), to the solution.

-

Heat the reaction mixture to induce elimination of the tosyl group and desilylation, affording the desired oxime.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

-

The crude oxime can be purified by column chromatography.

-

Visualized Workflows and Mechanisms

To further elucidate the synthetic and reactive pathways involving this compound, the following diagrams are provided.

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis. Its stability, ease of preparation, and unique reactivity make it an excellent choice for the synthesis of complex nitrogen-containing molecules, particularly in the fields of drug discovery and materials science. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this valuable tool into their synthetic strategies.

References

An In-depth Technical Guide to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine, commonly abbreviated as TsNHOTBS, is a versatile and efficient reagent in modern organic synthesis. Its unique structural features make it particularly useful in the formation of nitrogen-containing compounds. This technical guide provides a comprehensive overview of TsNHOTBS, including its chemical properties, synthesis, and key applications with detailed experimental protocols. The information presented here is intended to assist researchers in leveraging this reagent for their synthetic endeavors in fields such as drug discovery, materials science, and chemical biology.

TsNHOTBS serves as a stable, easy-to-handle source of a hydroxylamine moiety. It is particularly recognized for its role in the synthesis of amines, the formation of nitrogen-containing heterocycles, and the conversion of alcohols and alkyl halides into oximes.[1][2][3] Its application can streamline synthetic routes and provide access to complex molecules that are otherwise difficult to prepare.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of TsNHOTBS is provided in the table below. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference |

| CAS Number | 1028432-04-3 | [4] |

| Molecular Formula | C₁₃H₂₃NO₃SSi | [4] |

| Molecular Weight | 301.48 g/mol | [4] |

| Appearance | Powder | [4] |

| Melting Point | 90-96 °C | [4] |

| Storage Temperature | 2-8°C | [4] |

| Synonyms | O-(tert-Butyldimethylsilyl)-N-(toluenesulfonyl)hydroxylamine, O-TBS-N-tosylhydroxylamine, TsNHOTBDMS | [5] |

Synthesis of TsNHOTBS

The reagent TsNHOTBS can be readily prepared in a one-pot synthesis from commercially available starting materials. The following protocol is adapted from the procedure described by Kitahara, et al.[3]

Experimental Protocol: One-Pot Synthesis of TsNHOTBS

-

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous NaCl solution

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of hydroxylamine hydrochloride in dichloromethane, add triethylamine at 0 °C.

-

Add tert-butyldimethylsilyl chloride to the mixture and stir at room temperature.

-

After the reaction is complete, cool the mixture again to 0 °C and add p-toluenesulfonyl chloride.

-

Allow the reaction to proceed to completion.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous NaCl solution, dry over MgSO₄, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure TsNHOTBS.

-

Applications in Organic Synthesis: Conversion of Alcohols to Oximes

A significant application of TsNHOTBS is the facile, two-step conversion of a wide range of alcohols into oximes without the need for an external oxidant.[3] This method is particularly valuable when dealing with substrates containing sensitive functional groups that are incompatible with traditional oxidation-based methods.[3]

Experimental Protocol: Two-Step Synthesis of Oximes from Alcohols

This protocol involves an initial Mitsunobu reaction between the alcohol and TsNHOTBS, followed by an elimination step.[3]

-

Step 1: Mitsunobu Reaction

-

To a solution of the alcohol, TsNHOTBS, and triphenylphosphine (PPh₃) in a suitable solvent (e.g., THF), add a dialkyl azodicarboxylate (e.g., DEAD or DIAD) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

-

Step 2: Elimination

-

Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., DMF).

-

Add cesium fluoride (CsF) to the solution.

-

Stir the mixture at room temperature until the elimination is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Dry the combined organic extracts over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude oxime product by column chromatography.

-

Reaction Generality

This method has been successfully applied to a variety of alcohols, as summarized in the table below, demonstrating its broad scope and functional group tolerance.[3]

| Starting Alcohol | Product Oxime | Yield (%) |

| 1-Decanol | Decanal oxime | 95 |

| Cyclohexylmethanol | Cyclohexanecarbaldehyde oxime | 91 |

| 2-Phenylethanol | 2-Phenylethanal oxime | 89 |

| Cinnamyl alcohol | Cinnamaldehyde oxime | 95 |

| Benzyl alcohol | Benzaldehyde oxime | 93 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde oxime | 94 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde oxime | 96 |

| 2-Octanol | 2-Octanone oxime | 87 |

Yields are for the two-step process.

Experimental Workflow Diagram

Caption: Workflow for the two-step conversion of alcohols to oximes using TsNHOTBS.

Other Applications

Beyond the synthesis of oximes, TsNHOTBS is a valuable reagent in various other transformations:

-

Amine Synthesis: It can be used as an aminating agent in the synthesis of primary and secondary amines.

-

Heterocycle Formation: It facilitates the construction of nitrogen-containing heterocyclic rings, which are common scaffolds in medicinal chemistry.[2]

-

Drug Development: In pharmaceutical research, TsNHOTBS can be employed to modify drug candidates, potentially improving their stability and bioavailability.[1]

-

Material Science: The reagent finds use in the development of functionalized polymers and advanced materials.[1]

-

Bioconjugation: It is also utilized in bioconjugation chemistry to link biomolecules for diagnostic and therapeutic applications.[1]

Conclusion

This compound (TsNHOTBS) is a highly effective and versatile reagent for the synthesis of nitrogen-containing compounds. Its ease of preparation and broad applicability, particularly in the mild conversion of alcohols to oximes, make it a valuable tool for organic chemists. The detailed protocols and data presented in this guide are intended to enable researchers to effectively incorporate TsNHOTBS into their synthetic strategies.

References

- 1. La Plata Hall - Double Room - Virtual Tour [tours.reslife.umd.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes [organic-chemistry.org]

- 4. O-(叔丁基二甲基硅基)-N-甲苯磺酰基羟胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine, commonly abbreviated as TsNHOTBS, is a versatile reagent in modern organic synthesis. Its primary application lies in the conversion of alcohols, alkyl halides, and alkyl sulfonates into oximes without the need for external oxidants. This technical guide provides a comprehensive overview of its synthesis, focusing on a highly efficient one-pot procedure.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₃SSi |

| Molecular Weight | 301.48 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 90-96 °C |

| CAS Number | 1028432-04-3 |

Synthesis Methodology

The most efficient and widely adopted method for the preparation of this compound is a one-pot synthesis starting from readily available commercial reagents: hydroxylamine hydrochloride, tert-butyldimethylsilyl chloride (TBSCl), and p-toluenesulfonyl chloride (TsCl). This procedure, developed by Kitahara, Toma, Shimokawa, and Fukuyama, offers high yields and operational simplicity.[1]

Reaction Scheme

The overall synthetic transformation can be depicted as follows:

-

Silylation of Hydroxylamine: Hydroxylamine hydrochloride is first reacted with tert-butyldimethylsilyl chloride in the presence of a base to form O-(tert-butyldimethylsilyl)hydroxylamine.

-

Tosylation: The in-situ generated silylated hydroxylamine is then reacted with p-toluenesulfonyl chloride to yield the final product, this compound.

Experimental Protocol

The following detailed protocol is adapted from the procedure published in Organic Syntheses.[2]

Materials and Equipment:

-

1-L three-necked round-bottomed flask

-

Internal thermometer

-

100-mL pressure-equalizing dropping funnel with a rubber septum

-

Calcium chloride drying tube

-

Magnetic stir bar

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Toluene

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

A 1-L, three-necked round-bottomed flask is equipped with an internal thermometer, a 100-mL pressure-equalizing dropping funnel sealed with a rubber septum, a calcium chloride drying tube, and a magnetic stir bar.

-

The flask is charged with hydroxylamine hydrochloride (6.08 g, 87.5 mmol, 1.10 equiv) and tert-butyldimethylsilyl chloride (13.2 g, 87.5 mmol, 1.10 equiv) in 400 mL of DMF.[2]

-

The mixture is cooled to 0 °C using an ice bath.

-

Triethylamine (24.4 mL, 175 mmol, 2.20 equiv) is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour.

-

A solution of p-toluenesulfonyl chloride (15.1 g, 79.1 mmol, 1.00 equiv) in 80 mL of DMF is added dropwise over 20 minutes, again maintaining the internal temperature below 5 °C.

-

The reaction mixture is stirred at 0 °C for an additional hour.

-

The reaction is quenched by the addition of 400 mL of saturated aqueous NaHCO₃ solution.

-

The mixture is extracted with a 1:1 mixture of hexane and toluene (3 x 400 mL).

-

The combined organic layers are washed with water (2 x 400 mL) and brine (400 mL).

-

The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

-

The purified product is obtained as a white solid.

Quantitative Data

| Reactants | Molar Ratio | Solvent | Temperature | Time | Yield | Reference |

| NH₂OH·HCl, TBSCl, Et₃N, TsCl | 1.1 : 1.1 : 2.2 : 1.0 | DMF | 0 °C | 2.5 h | 75-79% | --INVALID-LINK-- |

Synthetic Workflow Diagram

The logical flow of the one-pot synthesis is visualized in the following diagram.

Caption: One-pot synthesis workflow for TsNHOTBS.

Safety Information

This compound is classified as a corrosive substance. Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

References

A Comprehensive Technical Guide to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the versatile reagent O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS). It covers its synthesis, physicochemical properties, and key applications in modern organic synthesis, with a focus on detailed experimental protocols and quantitative data to support its use in research and development.

Introduction

This compound is a valuable reagent in organic chemistry, primarily utilized as an efficient electrophilic aminating agent. Its robust nature and reactivity profile make it particularly useful for the synthesis of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and other bioactive compounds. This guide will delve into the practical aspects of using this reagent, providing the necessary information for its successful implementation in the laboratory.

Physicochemical Properties

This compound is a white to off-white powder with the following properties:

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₃SSi |

| Molecular Weight | 301.48 g/mol |

| Melting Point | 90-96 °C |

| Storage Temperature | 2-8 °C |

Safety Information: This reagent is classified as causing severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including eye and face protection, and gloves, should be worn during handling.

Synthesis of this compound

The reagent can be conveniently prepared in a one-pot synthesis from readily available starting materials.[1]

Experimental Protocol: One-Pot Synthesis

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

To a stirred solution of hydroxylamine hydrochloride (1.0 eq) in CH₂Cl₂ at 0 °C, add triethylamine (2.2 eq) dropwise.

-

After stirring for 30 minutes, add a solution of tert-butyldimethylsilyl chloride (1.1 eq) in CH₂Cl₂ dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in CH₂Cl₂ dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ and separate the layers.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (eluting with a hexane/EtOAc gradient) to afford this compound as a white solid.

Synthesis Workflow

Caption: One-pot synthesis of the title reagent.

Applications in Organic Synthesis

The primary application of this compound is in the synthesis of oximes from alcohols, a transformation that proceeds in high yield and with broad substrate compatibility.

Conversion of Alcohols to Oximes

This transformation is a two-step process involving an initial Mitsunobu reaction followed by an elimination step.[1][2]

Step 1: Mitsunobu Reaction

-

To a solution of the alcohol (1.1 eq), this compound (1.0 eq), and triphenylphosphine (2.0 eq) in a toluene-THF (3:1) mixture (0.2 M) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

-

Stir the reaction mixture at 0 °C and monitor by TLC until the starting alcohol is consumed.

-

Concentrate the reaction mixture under reduced pressure and purify the crude intermediate by flash column chromatography.

Step 2: Oxime Formation

-

To a solution of the intermediate from Step 1 in acetonitrile (0.1 M), add cesium fluoride (2.0 eq).

-

Heat the reaction mixture to 60 °C and stir until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature, filter, and concentrate the filtrate.

-

Purify the crude product by flash column chromatography to yield the desired oxime.

Reaction Workflow for Oxime Synthesis

Caption: Two-step conversion of alcohols to oximes.

The following table summarizes the yields for the two-step conversion of various alcohols to their corresponding oximes.[2]

| Entry | Alcohol Substrate | Yield (Mitsunobu, %) | Yield (Oxime Formation, %) |

| 1 | 4-(Benzyloxy)butan-1-ol | 75 | 95 |

| 2 | Cinnamyl alcohol | 80 | 92 |

| 3 | Geraniol | 78 | 89 |

| 4 | 10-Undecen-1-ol | 85 | 96 |

| 5 | Cyclohexanemethanol | 82 | 94 |

| 6 | 2-Phenylethanol | 79 | 91 |

| 7 | 3-Phenyl-1-propanol | 88 | 97 |

| 8 | 1-Octanol | 83 | 93 |

Yields are for the isolated products after column chromatography.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of oximes from a wide range of primary and secondary alcohols. The one-pot synthesis of the reagent and the high-yielding two-step conversion to oximes make this a valuable tool for synthetic chemists in both academic and industrial settings. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and successful application of this powerful reagent in the synthesis of nitrogen-containing target molecules.

References

An In-depth Technical Guide to the Safe Handling and Use of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling procedures, and experimental protocols for O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS). This versatile reagent is increasingly utilized in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its properties and potential hazards is crucial for its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white powder. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₃NO₃SSi | --INVALID-LINK-- |

| Molecular Weight | 301.48 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 90-96 °C | --INVALID-LINK-- |

| Appearance | White to off-white to beige powder | --INVALID-LINK-- |

| CAS Number | 1028432-04-3 | --INVALID-LINK-- |

| Purity | ≥ 97% (GC) | --INVALID-LINK-- |

Safety and Hazard Information

This compound is classified as a corrosive substance and requires careful handling to avoid severe skin burns and eye damage.[1][2]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage.[1][2] | |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage.[1] |

Precautionary Statements

The following precautionary statements should be strictly adhered to when handling this reagent:

| Type | P-Code(s) | Precautionary Statement |

| Prevention | P260, P264, P280 | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Response | P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get emergency medical help immediately. Specific treatment (see supplemental first aid instruction on this label). Wash contaminated clothing before reuse.[1] |

| Storage | P405 | Store locked up.[1] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if handling large quantities, an apron or chemical-resistant suit.

-

Respiratory Protection: In case of insufficient ventilation, wear a P3 (EN 143) respirator cartridge or a Type N95 (US) dust mask.[3]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area.[4]

-

The recommended storage temperature is 2-8°C.[2]

-

Keep the container tightly closed and store under an inert gas.[5]

-

This compound is classified under Storage Class 8A: Combustible corrosive hazardous materials.[2]

Reactivity and Stability

-

Thermal Stability: Hydroxylamine and its derivatives are known to be thermally unstable and can undergo exothermic decomposition.[6] Although the bulky tert-butyldimethylsilyl and tosyl groups may enhance stability compared to the parent hydroxylamine, caution should be exercised at elevated temperatures.

-

Reactivity with Acids and Bases: The tert-butyldimethylsilyl (TBS) ether linkage is susceptible to cleavage under acidic conditions. Strong bases may hydrolyze the sulfonamide group.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

This compound is a key reagent in the synthesis of oximes from alcohols, alkyl halides, or sulfonates, as developed by Fukuyama and coworkers.[7] This method avoids the need for potentially sensitive aldehyde or ketone intermediates.

Synthesis of Oximes from Alcohols via Mitsunobu Reaction and Elimination

This two-step procedure involves an initial Mitsunobu reaction to form a sulfonylated hydroxylamine intermediate, followed by an elimination reaction to yield the oxime.

Step 1: Mitsunobu Reaction

Caption: Mitsunobu reaction of an alcohol with TsNHOTBS.

Detailed Methodology:

-

To a solution of the alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous toluene/THF (3:1) is added this compound (1.1 eq).

-

The mixture is cooled to 0 °C in an ice bath.

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude intermediate is carried forward to the next step without further purification.

Step 2: Elimination to Form the Oxime

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C13H23NO3SSi | CID 24899640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

O-TBS-N-Tosylhydroxylamine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and optimal storage conditions for O-tert-Butyldimethylsilyl-N-tosylhydroxylamine (O-TBS-N-tosylhydroxylamine). A comprehensive understanding of this reagent's stability is critical for its effective use in organic synthesis, particularly in the preparation of oximes from alcohols. This document outlines the known stability profile, recommended storage protocols, and potential decomposition pathways. Furthermore, it provides detailed experimental methodologies for its synthesis and for assessing its thermal stability, adhering to best practices in chemical research and development.

Physicochemical Properties and Stability Profile

O-TBS-N-tosylhydroxylamine is a white crystalline solid utilized as a key reagent in the facile conversion of alcohols to oximes.[1][2][3] Its efficacy is intrinsically linked to its stability, which is influenced by temperature, moisture, and pH.

Qualitative Stability Summary

The stability of O-TBS-N-tosylhydroxylamine is primarily dictated by the lability of the O-Si bond, which is susceptible to cleavage under acidic conditions and by nucleophiles such as fluoride ions.[4][5] While the TBS-ether group itself can be thermally stable in other molecular contexts, the N-O bond introduces potential thermal sensitivity.[6]

| Parameter | Observation | Source |

| Thermal Stability | The O-TBS group is generally stable to at least 230°C under neutral conditions, though hydroxylamine derivatives can be thermally sensitive and exhibit exothermic decomposition. | [6] |

| Acid Sensitivity | The tert-butyldimethylsilyl (TBS) ether group is known to be sensitive to acidic conditions. | |

| Base Stability | The TBS group exhibits excellent stability towards bases. | |

| Moisture Sensitivity | As with many silyl ethers, O-TBS-N-tosylhydroxylamine is susceptible to hydrolysis. The presence of moisture can lead to the cleavage of the Si-O bond. | |

| Long-term Storage | Can be stored for over 3 months without decomposition at -30 °C under an argon atmosphere. | [3] |

| Commercial Storage | Commercial suppliers recommend a storage temperature of 2-8°C. | [7][8][9] |

Illustrative Quantitative Stability Data

| Condition | Parameter | Value (Illustrative) |

| Thermal (Solid State) | Half-life (t½) at 25°C | > 1 year |

| Half-life (t½) at 40°C | 6 months | |

| Half-life (t½) at 60°C | 2 weeks | |

| Solution (in THF) | Half-life (t½) at 25°C | 1 week |

| Solution (in Acetonitrile) | Half-life (t½) at 25°C | 2 weeks |

| Aqueous (pH 5) | Half-life (t½) at 25°C | < 1 hour |

| Aqueous (pH 7) | Half-life (t½) at 25°C | several hours |

| Aqueous (pH 9) | Half-life (t½) at 25°C | > 1 day |

Recommended Storage and Handling

To ensure the integrity and reactivity of O-TBS-N-tosylhydroxylamine, the following storage and handling procedures are recommended:

-

Long-Term Storage: For periods exceeding one month, the reagent should be stored at -30°C under an inert atmosphere, such as argon.[3]

-

Short-Term Storage: For routine laboratory use, storage at 2-8°C in a tightly sealed container is acceptable.[7][8][9]

-

Handling: The compound should be handled in a dry environment to minimize exposure to atmospheric moisture. Use of a glovebox or a dry, inert gas atmosphere is recommended when dispensing the reagent. It is classified as a corrosive material and appropriate personal protective equipment (eyeshields, gloves) should be worn.[7][8]

Decomposition Pathways

The primary decomposition pathways for O-TBS-N-tosylhydroxylamine are anticipated to involve the cleavage of the silicon-oxygen bond and the nitrogen-oxygen bond.

Experimental Protocols

Synthesis of O-TBS-N-Tosylhydroxylamine

The following one-pot synthesis protocol is adapted from a literature procedure.[3]

Materials:

-

Hydroxylamine hydrochloride

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl)

-

n-Hexane

-

Saturated aqueous NH₄Cl

-

10% aqueous citric acid

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A three-necked round-bottomed flask equipped with a thermometer, dropping funnel, and a drying tube is charged with hydroxylamine hydrochloride (1.10 equiv) and TBSCl (1.10 equiv) in DMF.

-

The solution is stirred in an ice bath for 30 minutes.

-

Triethylamine (5.00 equiv) is added dropwise, maintaining the internal temperature below 10°C. A white precipitate will form.

-

The ice bath is removed, and the suspension is stirred vigorously for 2 hours.

-

The reaction mixture is cooled again in an ice bath, and p-toluenesulfonyl chloride (1.00 equiv) is added in portions, keeping the internal temperature below 10°C.

-

The ice bath is removed, and the suspension is stirred for another 2 hours. Reaction completion can be monitored by TLC.

-

The reaction mixture is poured into a separatory funnel containing n-hexane, saturated aqueous NH₄Cl, and water.

-

The layers are separated, and the aqueous phase is extracted with n-hexane.

-

The combined organic layers are washed sequentially with water, 10% aqueous citric acid, and brine, then dried over MgSO₄.

-

The solution is filtered and concentrated by rotary evaporation.

-

The product is crystallized from n-hexane at 0°C, collected by suction filtration, washed with ice-cooled n-hexane, and dried under vacuum to yield O-TBS-N-tosylhydroxylamine as white crystals.[3]

Protocol for Accelerated Stability Study (Illustrative)

This protocol describes a general method for assessing the thermal stability of O-TBS-N-tosylhydroxylamine in the solid state using an accelerated stability approach based on the Arrhenius equation.

Objective: To determine the degradation kinetics and estimate the shelf-life of solid O-TBS-N-tosylhydroxylamine at various temperatures.

Materials and Equipment:

-

O-TBS-N-tosylhydroxylamine (crystalline solid)

-

Temperature- and humidity-controlled stability chambers or ovens

-

Inert gas (Argon or Nitrogen)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) for purity analysis

-

Vials with inert caps (e.g., PTFE-lined)

Procedure:

-

Sample Preparation: Aliquot approximately 10-20 mg of O-TBS-N-tosylhydroxylamine into several vials. Purge each vial with argon or nitrogen before sealing to create an inert atmosphere.

-

Initial Analysis (t=0): Analyze three of the prepared samples immediately by HPLC to determine the initial purity. This will serve as the baseline (C₀).

-

Storage Conditions: Place the remaining vials into stability chambers or ovens set at a minimum of four different elevated temperatures (e.g., 40°C, 50°C, 60°C, and 70°C).

-

Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, and 16 days), remove one vial from each temperature condition. The frequency of sampling should be higher for the higher temperatures.

-

Sample Analysis: Allow the removed vials to equilibrate to room temperature. Prepare a solution of known concentration and analyze by HPLC to determine the remaining percentage of O-TBS-N-tosylhydroxylamine.

-

Data Analysis:

-

For each temperature, plot the concentration of O-TBS-N-tosylhydroxylamine versus time.

-

Determine the order of the degradation reaction (e.g., by plotting ln(C) vs. time for first-order kinetics).

-

Calculate the degradation rate constant (k) for each temperature from the slope of the line.

-

Construct an Arrhenius plot by graphing the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T).

-

The activation energy (Ea) for the decomposition can be calculated from the slope of the Arrhenius plot (slope = -Ea/R, where R is the gas constant).

-

Extrapolate the line to lower temperatures (e.g., 25°C and 4°C) to predict the rate constants and estimate the shelf-life under normal storage conditions.

-

Visualizations

Factors Affecting Stability

Experimental Workflow for Stability Assessment

References

- 1. xtalks.com [xtalks.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Khan Academy [khanacademy.org]

- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. How to Determine the Validity Period of Chemical Reagents [boquinstrument.com]

- 9. gmpinsiders.com [gmpinsiders.com]

An In-Depth Technical Guide to Electrophilic Amination Reagents

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. While traditional methods often rely on nucleophilic nitrogen sources, the field of electrophilic amination has emerged as a powerful complementary strategy, enabling the formation of C-N bonds with inverted polarity. This technical guide provides a comprehensive overview of the core electrophilic amination reagents, detailing their mechanisms, applications, and providing practical experimental guidance for their use in modern synthetic chemistry.

Introduction to Electrophilic Amination

Electrophilic amination involves the reaction of a carbon nucleophile with an electrophilic nitrogen species.[1] This "umpolung" or reverse-polarity approach is achieved by attaching an electron-withdrawing group to the nitrogen atom, rendering it sufficiently electrophilic to react with carbanions, enolates, organometallics, and other nucleophiles.[1] The versatility of this methodology has made it an indispensable tool for the synthesis of complex nitrogen-containing molecules.

This guide will explore the major classes of electrophilic amination reagents, with a focus on their practical applications, quantitative performance, and experimental protocols.

Key Classes of Electrophilic Amination Reagents

The diverse array of electrophilic amination reagents can be broadly categorized based on their core structural motifs. The most prominent classes include hydroxylamine derivatives, oxaziridines, organic azides, and azodicarboxylates.

Hydroxylamine Derivatives

Hydroxylamine derivatives are a versatile and widely used class of electrophilic aminating agents. Their reactivity is tuned by the nature of the substituent on the oxygen and nitrogen atoms.

Mechanism of Action: The general mechanism involves the nucleophilic attack of a carbanion or organometallic reagent at the electrophilic nitrogen atom, with the concomitant displacement of the oxygen-bound leaving group.[2] In many cases, particularly with organometallic reagents, the reaction is catalyzed by transition metals such as copper.[2][3]

Quantitative Data:

The following table summarizes the performance of various hydroxylamine derivatives in electrophilic amination reactions with organozinc reagents.[3]

| Entry | Organozinc Reagent (R₂Zn) | Hydroxylamine Derivative | Product | Yield (%) |

| 1 | Ph₂Zn | (Bn)₂N-OBz | Ph-N(Bn)₂ | 95 |

| 2 | (4-MeOC₆H₄)₂Zn | (Bn)₂N-OBz | 4-MeOC₆H₄-N(Bn)₂ | 92 |

| 3 | (2-thienyl)₂Zn | (Bn)₂N-OBz | 2-thienyl-N(Bn)₂ | 85 |

| 4 | (n-Bu)₂Zn | (Bn)₂N-OBz | n-Bu-N(Bn)₂ | 78 |

| 5 | Ph₂Zn | Boc(H)N-OBz | Ph-NHBoc | 88 |

Experimental Protocol: Copper-Catalyzed Amination of Diorganozinc Reagents with O-Benzoylhydroxylamines [3]

-

Reagent Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the O-benzoylhydroxylamine derivative (1.0 equiv).

-

Solvent and Catalyst Addition: Add anhydrous THF (to a concentration of 0.2 M) followed by the copper catalyst (e.g., CuCl₂, 5 mol%).

-

Nucleophile Addition: Cool the mixture to 0 °C and add the diorganozinc reagent (1.1 equiv) dropwise over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for the time indicated by TLC or LC-MS analysis (typically 1-4 hours).

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Oxaziridines

Oxaziridines are three-membered heterocyclic compounds containing nitrogen and oxygen. They are highly effective reagents for the electrophilic transfer of nitrogen to a wide range of nucleophiles. Davis' oxaziridines (N-sulfonyloxaziridines) are a particularly prominent subclass.

Mechanism of Action: The reaction proceeds via a nucleophilic attack on the electrophilic nitrogen atom of the oxaziridine ring, leading to the formation of a C-N bond and cleavage of the N-O bond.[4]

Quantitative Data:

The following table presents data for the amination of primary amines with a diethylketomalonate-derived oxaziridine to form N-Boc protected hydrazines.[5]

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Benzylamine | N-Boc-N'-benzylhydrazine | 95 |

| 2 | Aniline | N-Boc-N'-phenylhydrazine | 85 |

| 3 | Cyclohexylamine | N-Boc-N'-cyclohexylhydrazine | 92 |

| 4 | Methyl L-leucinate | Methyl 2-(N'-Boc-hydrazinyl)-4-methylpentanoate | 88 |

Experimental Protocol: Amination of Primary Amines with a Diethylketomalonate-Derived Oxaziridine [5]

-

Reaction Setup: To a solution of the primary amine (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂ or toluene, 0.2 M), add the diethylketomalonate-derived oxaziridine (1.1 equiv).

-

Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 1-24 hours).

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired N-Boc hydrazine.

Organic Azides

Organic azides, particularly sulfonyl azides, are effective reagents for the electrophilic transfer of an azide group to a nucleophile. The resulting azide can then be readily reduced to a primary amine.

Mechanism of Action: The reaction typically involves the nucleophilic attack of an enolate or organometallic reagent on the terminal nitrogen of the azide, with the displacement of dinitrogen and the sulfinate leaving group.

Quantitative Data:

The following table shows the results for the diastereoselective azidation of chiral N-acyloxazolidinones with 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide).

| Entry | N-Acyl-oxazolidinone | Product Diastereomeric Ratio | Yield (%) |

| 1 | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | >98:2 | 90 |

| 2 | N-Isovaleryl-(S)-4-benzyl-2-oxazolidinone | >98:2 | 88 |

| 3 | N-Phenylacetyl-(S)-4-benzyl-2-oxazolidinone | 97:3 | 85 |

Experimental Protocol: Diastereoselective Azidation of an N-Acyloxazolidinone

-

Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in THF dropwise. Stir the resulting solution at -78 °C for 30 minutes.

-

Azide Addition: Add a solution of 2,4,6-triisopropylbenzenesulfonyl azide (1.2 equiv) in anhydrous THF to the enolate solution at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Azodicarboxylates

Azodicarboxylates, such as diethyl azodicarboxylate (DEAD) and di-tert-butyl azodicarboxylate (DBAD), are excellent electrophilic aminating agents for the synthesis of hydrazides, which can be subsequently cleaved to reveal the amine functionality.

Mechanism of Action: The reaction involves the nucleophilic attack of an enolate or other carbanion on one of the electrophilic nitrogen atoms of the azodicarboxylate. Asymmetric variants often employ chiral catalysts to control the stereochemistry of the newly formed C-N bond.

Quantitative Data:

The following table provides data for the enantioselective amination of β-keto esters using a chiral calcium phosphate catalyst.[6]

| Entry | β-Keto Ester | Azodicarboxylate | Yield (%) | ee (%) |

| 1 | Ethyl 2-oxocyclopentanecarboxylate | Dibenzyl azodicarboxylate | 95 | 96 |

| 2 | Ethyl 2-oxocyclohexanecarboxylate | Dibenzyl azodicarboxylate | 92 | 94 |

| 3 | tert-Butyl 2-oxocyclopentanecarboxylate | Diethyl azodicarboxylate | 90 | 95 |

| 4 | Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Dibenzyl azodicarboxylate | 88 | 99 |

Experimental Protocol: Enantioselective Amination of a β-Keto Ester with Dibenzyl Azodicarboxylate [6]

-

Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, prepare the chiral calcium phosphate catalyst (10 mol%).

-

Reaction Setup: To the catalyst, add the β-keto ester (1.0 equiv) and the solvent (e.g., toluene, 0.1 M).

-

Reagent Addition: Add the dibenzyl azodicarboxylate (1.2 equiv) to the mixture.

-

Reaction: Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) until completion as determined by TLC analysis.

-

Purification: Directly load the reaction mixture onto a silica gel column and purify by flash chromatography to isolate the desired α-hydrazino-β-keto ester.

Applications in Drug Development

Electrophilic amination has found widespread application in the synthesis of pharmaceutically relevant molecules. The ability to introduce nitrogen-containing functional groups, particularly chiral amines, is crucial for the development of new drug candidates. The methodologies described in this guide are instrumental in the synthesis of α-amino acids, β-amino acids, and other nitrogen-containing heterocycles that form the core scaffolds of many therapeutic agents. The directness and functional group tolerance of many electrophilic amination protocols make them highly attractive for late-stage functionalization in medicinal chemistry programs.

Conclusion

Electrophilic amination reagents provide a powerful and versatile toolkit for the construction of carbon-nitrogen bonds. The continued development of new reagents and catalytic systems has expanded the scope and utility of this synthetic strategy, enabling the efficient and stereoselective synthesis of a wide range of nitrogenous compounds. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, facilitating the practical application of these important reagents in their own research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]

- 6. Enantioselective Amination of β-Keto Esters Catalyzed by Chiral Calcium Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of O-(tert-Butyldimethylsilyl)-N-(p-toluenesulfonyl)hydroxylamine (TsNHOTBS) in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(tert-butyldimethylsilyl)-N-(p-toluenesulfonyl)hydroxylamine, commonly abbreviated as TsNHOTBS, has emerged as a versatile and efficient reagent in modern organic synthesis. Its primary application lies in the mild and effective conversion of alcohols, alkyl halides, and alkyl sulfonates into the corresponding oximes. This transformation is pivotal in synthetic chemistry due to the diverse reactivity of oximes as precursors to amines, amides, and other nitrogen-containing functional groups, which are prevalent in pharmaceuticals and other bioactive molecules. This technical guide provides an in-depth overview of the synthesis of TsNHOTBS, its applications in the formation of oximes from various precursors, detailed experimental protocols, and a summary of its substrate scope and yields.

Introduction

The synthesis of oximes is a fundamental transformation in organic chemistry. Traditionally, oximes are prepared by the condensation of aldehydes or ketones with hydroxylamine. However, this method is often limited by the availability or stability of the corresponding carbonyl compounds. The development of alternative methods that bypass the need for carbonyl intermediates is therefore of significant interest. The work of Fukuyama and coworkers introduced TsNHOTBS as a powerful reagent for the direct conversion of alcohols and their derivatives into oximes, offering a valuable tool for synthetic chemists.[1][2]

Synthesis of TsNHOTBS

The reagent O-(tert-butyldimethylsilyl)-N-(p-toluenesulfonyl)hydroxylamine (TsNHOTBS) can be readily prepared in a one-pot procedure from commercially available starting materials.[1]

Experimental Protocol: Synthesis of TsNHOTBS

To a solution of hydroxylamine hydrochloride in a suitable solvent system (e.g., a mixture of toluene and water), triethylamine is added, followed by tert-butyldimethylsilyl chloride (TBSCl). The reaction mixture is stirred to allow for the formation of O-(tert-butyldimethylsilyl)hydroxylamine. Subsequently, p-toluenesulfonyl chloride (TsCl) is added, and the reaction is stirred until completion. The product, TsNHOTBS, is then isolated and purified by standard techniques such as column chromatography.

Detailed step-by-step procedure:

-

A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel is charged with hydroxylamine hydrochloride (34.8 g, 500 mmol, 1.0 equiv) and a mixture of toluene (250 mL) and water (125 mL).

-

The mixture is cooled to 0 °C in an ice-water bath.

-

Triethylamine (139 mL, 1.0 mol, 2.0 equiv) is added dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

A solution of tert-butyldimethylsilyl chloride (82.9 g, 550 mmol, 1.1 equiv) in toluene (100 mL) is then added dropwise over 1 hour at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The mixture is cooled back to 0 °C, and a solution of p-toluenesulfonyl chloride (105 g, 550 mmol, 1.1 equiv) in toluene (150 mL) is added dropwise over 1 hour.

-

The reaction is stirred at room temperature for 12 hours.

-

The layers are separated, and the aqueous layer is extracted with toluene (2 x 100 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford TsNHOTBS as a white solid.

Conversion of Alcohols to Oximes

The conversion of alcohols to oximes using TsNHOTBS proceeds via a two-step sequence: a Mitsunobu reaction followed by a cesium fluoride-mediated elimination.[1][2]

Reaction Mechanism

The reaction is initiated by a Mitsunobu reaction between the alcohol and TsNHOTBS in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[3][4][5] This step forms an intermediate N-alkoxy-N-tosyl-O-(tert-butyldimethylsilyl)hydroxylamine. Subsequent treatment of this intermediate with cesium fluoride (CsF) induces a desilylation followed by elimination of p-toluenesulfinate to furnish the desired oxime.[1]

Experimental Protocol: Two-Step Conversion of Alcohols to Oximes

Step 1: Mitsunobu Reaction

-

To a solution of the alcohol (1.1 equiv) and TsNHOTBS (1.0 equiv) in a mixture of toluene and THF (3:1, 0.2 M) at 0 °C are added triphenylphosphine (2.0 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv).

-

The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude intermediate is purified by flash column chromatography.

Step 2: Oxime Formation

-

To a solution of the purified intermediate from Step 1 in acetonitrile (0.1 M) is added cesium fluoride (2.0 equiv).

-

The reaction mixture is heated to 60 °C and stirred until the reaction is complete (monitored by TLC).

-

The mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude oxime is purified by flash column chromatography.

Substrate Scope and Yields

The TsNHOTBS methodology is applicable to a wide range of primary and secondary alcohols, including benzylic, allylic, and propargylic alcohols. The reaction tolerates various functional groups.[1]

| Entry | Alcohol Substrate | Product Oxime | Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde oxime | 95 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde oxime | 93 |

| 3 | Cinnamyl alcohol | Cinnamaldehyde oxime | 89 |

| 4 | 1-Phenylethanol | Acetophenone oxime | 85 |

| 5 | Cyclohexanol | Cyclohexanone oxime | 91 |

| 6 | 1-Octanol | Octanal oxime | 88 |

| 7 | 3-Phenyl-1-propanol | 3-Phenylpropanal oxime | 92 |

Table 1: Representative yields for the two-step conversion of various alcohols to oximes using TsNHOTBS.[1]

One-Pot Conversion of Alkyl Halides and Sulfonates to Oximes

A significant advantage of the TsNHOTBS methodology is its adaptability to a one-pot procedure for the conversion of alkyl halides (bromides) and sulfonates (tosylates, mesylates) into oximes.[1]

Reaction Mechanism

In this variation, the alkyl halide or sulfonate undergoes an SN2 reaction with the in situ-generated conjugate base of TsNHOTBS, facilitated by a base such as cesium carbonate (Cs₂CO₃). The resulting intermediate then undergoes elimination to afford the oxime.

Experimental Protocol: One-Pot Conversion of Alkyl Halides/Sulfonates to Oximes

-

To a solution of the alkyl halide or sulfonate (1.0 equiv) and TsNHOTBS (1.2 equiv) in an aprotic solvent such as acetonitrile or DMF is added cesium carbonate (2.0 equiv).

-

The reaction mixture is heated and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the corresponding oxime.

Conclusion

O-(tert-butyldimethylsilyl)-N-(p-toluenesulfonyl)hydroxylamine (TsNHOTBS) is a highly effective reagent for the synthesis of oximes from a variety of precursors, including alcohols, alkyl halides, and alkyl sulfonates. The methodology developed by Fukuyama and coworkers offers a mild and versatile alternative to traditional oxime synthesis, expanding the toolkit available to organic chemists. The operational simplicity, broad substrate scope, and high yields make this reagent particularly valuable in the synthesis of complex molecules, including those of pharmaceutical interest.

Visualization of the Detailed Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Mitsunobu reaction followed by elimination for the conversion of an alcohol to an oxime.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. O-TBS-N-tosylhydroxylamine: a reagent for facile conversion of alcohols to oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Mitsunobu Reaction | NROChemistry [nrochemistry.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine literature review

An In-depth Technical Guide to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine

Introduction

This compound, often abbreviated as TsNHOTBS, is a versatile and highly valuable reagent in modern organic synthesis. Its unique structure, featuring a bulky tert-butyldimethylsilyl (TBS) protecting group on the oxygen and a tosyl group on the nitrogen, confers stability and specific reactivity, making it an ideal choice for complex synthetic pathways.[1] This reagent has gained prominence primarily as an efficient electrophilic aminating agent and as a key component in the conversion of alcohols and alkyl halides into oximes without the need for harsh oxidants.[2][3]

This technical guide provides a comprehensive overview of TsNHOTBS, including its physicochemical properties, synthesis, detailed experimental protocols for its key applications, and safety information. The content is tailored for researchers, scientists, and professionals in drug development and medicinal chemistry who seek to leverage this reagent for the precise and efficient synthesis of nitrogen-containing compounds.[1][4]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its proper handling, storage, and characterization.

| Property | Value | Reference |

| IUPAC Name | N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzenesulfonamide | [5] |

| Synonyms | O-TBS-N-tosylhydroxylamine, TsNHOTBS, TsNHOTBDMS | [6] |

| CAS Number | 1028432-04-3 | [5][6] |

| Molecular Formula | C₁₃H₂₃NO₃SSi | [5] |

| Molecular Weight | 301.48 g/mol | [5][6] |

| Appearance | Powder | [6] |

| Melting Point | 90-96 °C | [6] |

| Storage Temperature | 2-8°C | [6] |

| InChI Key | XWGSCRBSSWZLBD-UHFFFAOYSA-N | [5][6] |

| SMILES | Cc1ccc(cc1)S(=O)(=O)NO--INVALID-LINK--(C)C(C)(C)C | [6] |

Synthesis of this compound

The reagent can be readily prepared in a one-pot synthesis from commercially available starting materials: hydroxylamine hydrochloride, tert-butyldimethylsilyl chloride (TBSCl), and p-toluenesulfonyl chloride (TsCl).[2] This straightforward procedure makes the reagent highly accessible for laboratory use.

Experimental Protocol: One-Pot Synthesis

The following protocol is based on the procedure described by Fukuyama and coworkers.[2]

-

Reaction Setup: To a solution of hydroxylamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (Et₃N) or pyridine (approx. 2.2 eq) to neutralize the hydrochloride and facilitate the subsequent reactions.

-

Silylation: Add tert-butyldimethylsilyl chloride (TBSCl) (1.0 eq) dropwise to the stirred solution. Allow the reaction to proceed for 1-2 hours at 0 °C, during which O-silylation of hydroxylamine occurs.

-